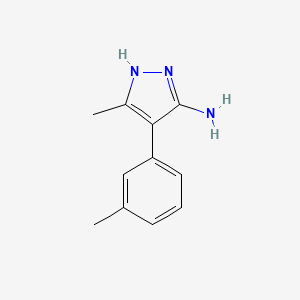

3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their structural similarity to the adenine part of ATP, making them good candidates for kinase inhibition and other biological targets .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, Schiff bases derived from pyrazolones can be synthesized by the condensation of 4-acetyl-2,4-dihydro-5-methyl-2-(4′-methylphenyl)-3H-pyrazol-3-one with aromatic amines . Another approach involves the condensation of 3-methyl-1-phenyl-2-pyrazoline-4,5-dione with malononitrile in refluxing ethanol, followed by reactions with amines to yield substituted pyrazolones . Additionally, a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence has been reported for the synthesis of N-heterocyclic amines . These methods highlight the versatility in synthesizing pyrazole derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. Single crystal X-ray diffraction studies have revealed that these compounds can exist in different tautomeric forms, such as the amine-one form, and exhibit diverse hydrogen bonding patterns, forming complex sheets or chains in the solid state . Density functional theory (DFT) calculations can be used to optimize the molecular structure and analyze non-covalent interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. They can form Schiff bases when reacted with aldehydes and ketones . They can also react with amines and phenols, leading to the formation of various substituted pyrazolones and cyclized products . The reactivity of these compounds can be further explored through electrochemical methods, as demonstrated by the multicomponent transformation involving isoxazolones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from their spectroscopic data. Infrared spectroscopy, NMR, and mass spectrometry provide insights into the functional groups, molecular weight, and structural features of these compounds . Thermal analyses and magnetic moment measurements can give information about their stability and magnetic properties . Additionally, computational methods can be employed to study the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the chemical reactivity and interaction potential of the molecules .

Scientific Research Applications

XRD and DFT Studies on Pyrazole Derivatives

The pyrazole derivative 3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine has been studied using X-ray diffraction (XRD) and Density Functional Theory (DFT) calculations. These studies focused on the reductive cyclization process in pyrazole derivatives, revealing the significance of intramolecular hydrogen bonding in influencing the reactivity of these compounds (Szlachcic et al., 2020).

Synthesis of Fluorescent Chemosensors

This chemical has been utilized in the synthesis of novel diarylethenes that serve as multi-responsive fluorescent chemosensors for metal ions like Al3+ and Zn2+. These sensors exhibit low detection limits and can be used in actual water samples for effective detection of these metal ions (Gao et al., 2018).

Corrosion Inhibition Studies

Studies have shown that bipyrazolic compounds, including those related to this compound, act as efficient inhibitors for the corrosion of pure iron in acidic media. These compounds demonstrate a significant inhibitory effect, increasing with concentration (Chetouani et al., 2005).

Synthesis and Characterization of Schiff Bases

Schiff bases derived from pyrazole derivatives, including those related to this compound, have been synthesized and structurally characterized. These studies included the analysis of their Cu(II) complexes and explored their potential applications in various fields (Jadeja et al., 2004).

Synthesis of Heterocyclic Disazo Dyes

Pyrazole derivatives have been used in the synthesis of novel heterocyclic disazo dyes. These dyes demonstrate interesting solvatochromic behavior and have potential applications in various industrial sectors (Karcı & Karcı, 2008).

Ionic Liquid-Catalyzed Synthesis

This compound has been used in the synthesis of pyrazolo[3,4-b]pyridines in ionic liquid, demonstrating an environmentally friendly, high-yield, and milder reaction condition process (Shi et al., 2010).

properties

IUPAC Name |

5-methyl-4-(3-methylphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-4-3-5-9(6-7)10-8(2)13-14-11(10)12/h3-6H,1-2H3,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWJNNUSSCINBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(NN=C2N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1292992.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide](/img/structure/B1292999.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)

![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B1293010.png)

![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)